2-Ethynyl-4-(trifluoromethyl)pyrimidine
Overview
Description
2-Ethynyl-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. The presence of an ethynyl group at the 2-position and a trifluoromethyl group at the 4-position makes this compound unique and significant in various chemical reactions and applications.
Biochemical Analysis
Biochemical Properties
2-Ethynyl-4-(trifluoromethyl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in radical trifluoromethylation processes . These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the modification of the enzyme’s activity. Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Furthermore, this compound can impact cell signaling pathways by binding to specific receptors on the cell surface, thereby altering the downstream signaling events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the enzyme’s activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular phenotype.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. For instance, the compound can be converted into different metabolites through enzymatic reactions, which can then participate in other biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its biological activity and the nature of its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate various signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is widely applied due to its mild reaction conditions and functional group tolerance . The reaction involves the use of boronic esters and palladium catalysts to form the desired product.
Industrial Production Methods
Industrial production of 2-Ethynyl-4-(trifluoromethyl)pyrimidine may involve large-scale cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the ethynyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-Ethynyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an ethynyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms, used in crop protection.
Uniqueness
2-Ethynyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Biological Activity
2-Ethynyl-4-(trifluoromethyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The compound belongs to the pyrimidine family, known for their heterocyclic structures that exhibit a variety of biological activities. The trifluoromethyl and ethynyl groups enhance its reactivity and binding affinity to biological targets. Key biochemical properties include:
- Enzyme Interactions : this compound interacts with enzymes involved in radical trifluoromethylation processes, influencing metabolic pathways and cellular functions.
- Cellular Effects : It modulates cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can alter the expression of genes related to metabolic pathways, leading to significant changes in metabolite levels.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Binding Affinity : The ethynyl and trifluoromethyl groups enhance binding to specific biomolecules, including enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor signaling pathways.
- Temporal Effects : The stability of the compound under laboratory conditions affects its long-term biological activity. While it remains stable initially, degradation over time can lead to diminished effects on cellular functions.
Dosage Effects in Animal Models
Research has demonstrated that the biological effects of this compound vary with dosage:
- Low Doses : At lower concentrations, the compound exhibits minimal toxicity while effectively modulating specific biochemical pathways.
- High Doses : Increased dosages have been associated with toxic effects such as cellular apoptosis and necrosis, highlighting the need for careful dosage management in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study examined its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound showed promising results against A549 (lung cancer) and HT29 (colon cancer) cell lines, with IC50 values indicating potent activity .
- Antimicrobial Properties : Research highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The presence of the trifluoromethyl group enhances its effectiveness in disrupting bacterial cell membranes .
- Metabolic Pathway Interactions : Investigations into metabolic pathways revealed that this compound interacts with key enzymes such as cytidine deaminase and deoxycytidine kinase, crucial for nucleotide metabolism.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-ethynyl-4-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c1-2-6-11-4-3-5(12-6)7(8,9)10/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYAMADTJJDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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